molecular formula C9H9BrCl2O B1377603 1-Bromo-3,5-dichloro-4-propoxybenzene CAS No. 1242070-93-4

1-Bromo-3,5-dichloro-4-propoxybenzene

Cat. No. B1377603
CAS RN: 1242070-93-4
M. Wt: 283.97 g/mol
InChI Key: OVWDRIKGYAISCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3,5-dichloro-4-propoxybenzene is a fine chemical . Its molecular formula is C9H9BrCl2O and it has a molecular weight of 283.98 g/mol . It is not a stock item and may not be readily available .


Synthesis Analysis

The synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene involves the treatment of 1-Bromo-3,5-dichlorobenzene with iPrMgCl.LiCl in THF and then DMF at 0°C. This is followed by a reaction with molecular iodine and aqueous NH3, yielding the corresponding aromatic nitrile .


Molecular Structure Analysis

The InChI code for 1-Bromo-3,5-dichloro-4-propoxybenzene is 1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 1-Bromo-3,5-dichloro-4-propoxybenzene is a nucleophilic substitution reaction. The bromine atom in 1-Bromo-3,5-dichlorobenzene is replaced by a propoxy group .


Physical And Chemical Properties Analysis

1-Bromo-3,5-dichloro-4-propoxybenzene is a liquid at room temperature . Its solubility depends on factors such as polarity, molecular size, and intermolecular interactions. Due to the presence of chlorine and bromine substituents, it may have higher solubility in polar solvents but relatively lower solubility in nonpolar solvents .

Scientific Research Applications

Synthesis and Chemical Transformations

1-Bromo-3,5-dichloro-4-propoxybenzene is a compound with potential use in various synthetic processes. For instance, research has focused on the regioselective bromination of aromatic compounds and their subsequent conversion into sulfur-functionalized quinones. A study by Aitken et al. (2016) explored the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene under different conditions, leading to various bromination products and highlighting the synthetic utility of brominated intermediates for creating new sulfur-containing derivatives Aitken, S. J. Jethwa, N. Richardson, A. Slawin, 2016.

Photochemical and Physicochemical Studies

The photo-fragmentation of bromo-difluorobenzenes, closely related to 1-bromo-3,5-dichloro-4-propoxybenzene, has been studied by Borg (2007), who investigated the C-Br photo-fragmentation using ab initio methods. This research provides insights into the mechanisms of photodissociation, relevant for understanding the photochemical behavior of halogenated aromatic compounds Borg, 2007.

Applications in Molecular Structure Analysis

Jones et al. (2012) conducted X-ray structure determinations of bromo- and/or bromomethyl-substituted benzenes, including analysis of C-H···Br, C-Br···Br, and C-Br···π interactions. These structural analyses highlight the importance of halogen interactions in the crystal packing of halogenated aromatic compounds, which can be useful in the design and synthesis of new materials with specific properties Jones, P. Kuś, I. Dix, 2012.

Material Science and Organic Synthesis

Lu et al. (2007) described a CuI-catalyzed domino process to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters, indicating the utility of bromo-substituted benzenes in facilitating complex organic transformations. This process underscores the potential applications of 1-bromo-3,5-dichloro-4-propoxybenzene in synthesizing heterocyclic compounds, which are valuable in medicinal chemistry and material science Biao Lu, Bao Wang, Yihua Zhang, D. Ma, 2007.

Safety and Hazards

This compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-1,3-dichloro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrCl2O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVWDRIKGYAISCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001286718
Record name 5-Bromo-1,3-dichloro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3,5-dichloro-4-propoxybenzene

CAS RN

1242070-93-4
Record name 5-Bromo-1,3-dichloro-2-propoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1242070-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dichloro-2-propoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001286718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-3,5-dichloro-4-propoxybenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-3,5-dichloro-4-propoxybenzene
Reactant of Route 3
Reactant of Route 3
1-Bromo-3,5-dichloro-4-propoxybenzene
Reactant of Route 4
Reactant of Route 4
1-Bromo-3,5-dichloro-4-propoxybenzene
Reactant of Route 5
Reactant of Route 5
1-Bromo-3,5-dichloro-4-propoxybenzene
Reactant of Route 6
Reactant of Route 6
1-Bromo-3,5-dichloro-4-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.